molecular formula C10H13N3O3 B3017653 1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid CAS No. 2305441-67-0

1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid

Cat. No.: B3017653
CAS No.: 2305441-67-0
M. Wt: 223.232
InChI Key: CJVLGBQDMBZFPQ-UHFFFAOYSA-N
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Description

1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid is a synthetic compound with a unique structure that includes a pyrazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation to yield pyrazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of cycloaddition reactions and condensation reactions, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the pyrazole ring.

Scientific Research Applications

1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, leading to changes in their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid is unique due to its specific structure, which includes both a pyrazole ring and a carboxylic acid group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not found in other pyrazole derivatives .

Properties

IUPAC Name

1-[2-(prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-3-9(14)12-7(2)5-13-6-8(4-11-13)10(15)16/h3-4,6-7H,1,5H2,2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVLGBQDMBZFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)C(=O)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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